molecular formula C7H6ClIO B2526780 2-Chloro-5-iodobenzyl alcohol CAS No. 1035155-69-1

2-Chloro-5-iodobenzyl alcohol

Cat. No.: B2526780
CAS No.: 1035155-69-1
M. Wt: 268.48
InChI Key: ZKCHXDGUCIFRFK-UHFFFAOYSA-N
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Description

2-Chloro-5-iodobenzyl alcohol, also known by its IUPAC name (2-chloro-5-iodophenyl)methanol, is an organic compound with the molecular formula C7H6ClIO. It is a halogenated benzyl alcohol, characterized by the presence of both chlorine and iodine atoms on the benzene ring

Safety and Hazards

2-Chloro-5-iodobenzyl alcohol is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-iodobenzyl alcohol can be synthesized through several methods. One common approach involves the halogenation of benzyl alcohol derivatives. For instance, starting with 2-chlorobenzyl alcohol, iodination can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-iodobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products:

    Oxidation: 2-Chloro-5-iodobenzaldehyde or 2-chloro-5-iodobenzoic acid.

    Reduction: 2-Chloro-5-iodobenzylamine.

    Substitution: Various halogenated derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Chlorobenzyl alcohol
  • 5-Iodobenzyl alcohol
  • 2-Bromo-5-iodobenzyl alcohol

Comparison: 2-Chloro-5-iodobenzyl alcohol is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This dual halogenation imparts distinct chemical reactivity and biological activity compared to its mono-halogenated counterparts. For example, 2-chlorobenzyl alcohol lacks the iodine atom, which may result in different reactivity patterns and biological interactions . Similarly, 5-iodobenzyl alcohol does not have the chlorine atom, affecting its overall properties and applications .

Properties

IUPAC Name

(2-chloro-5-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCHXDGUCIFRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035155-69-1
Record name 2-Chloro-5-iodobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-5-iodobenzoic acid (28 g, 99 mmoles) and toluene (198 mL) was cooled to 0° C. A 1M diisobutyl aluminium hydride (DIBAL) solution in toluene 208 mL, 208 mmol) solution was added drop wise over 20 minutes. The solution was allowed to slowly warm to rt. After 16 h the solution was cooled to 0° C., MeOH and 1M HCl was slowly added (exothermic reaction). The solution became clumpy and was filtered and the clumps washed with EtOAc. The organic phase was then isolated and the aqueous layer washed with EtOAc. The combined organic extracts were then washed with brine, dried (Na2SO4), and concentrated. The product was purified by Biotage chromatography (0%-100% EtOAc/Hexanes) to afford 9.01 g of product as a solid (34%). 1H NMR (400 MHz, chloroform-d) δ ppm 7.85 (d, J=2.02 Hz, 1 H) 7.55 (dd, J=8.34, 2.27 Hz, 1 H) 7.09 (d, J=8.34 Hz, 1 H) 4.74 (s, 2 H) 2.25 (s, 1 H).
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28 g
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198 mL
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208 mL
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Yield
34%

Synthesis routes and methods II

Procedure details

A 250 mL of 4-necked flask equipped with thermometer and mechanical stirring was charged with NaBH4 (4.16 g, 0.11 mol) and THF (60 mL) under argon. After cooling to 0˜5° C. with stirring, a solution of iodine in THF (12.7 g I2 in 25 mL THF) was added slowly dropwise over 30 min and the reaction temperature was maintained below 10° C. After the addition was completed, a solution of 2-chloro-5-iodobenzoic acid (15.0 g, 50 mmol) in THF (20 mL) was added dropwise over 30 min and kept the reaction temperature below 10° C. After stirring for another 3 h at 20˜25° C., the reaction mixture was heated to reflux for additional 16 h and monitored by TLC (PE/EA=1:1, Rf=0.2). The mixture was cooled to 20˜25° C. and poured into ice water (100 mL), extracted with ethyl acetate (2×100 mL), washed with water (2×100 mL), brine (100 mL), concentrated and the residue was purified by flash chromatography (PE:EA=20:1 as eluant, 200 mL) to give an off-white solid. Yield: 10.0 g (70%) MS ESI (m/z): 269 [M+1]+.
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4.16 g
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reactant
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60 mL
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25 mL
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15 g
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20 mL
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[Compound]
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ice water
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100 mL
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reactant
Reaction Step Five

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